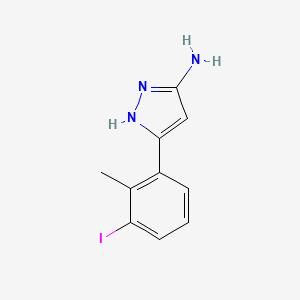
5-(2,4-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with olefins or alkynes . For instance, the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions has been reported to yield 5-substituted isoxazoles efficiently . Another method involves the use of metal-free synthetic routes, such as the enamine-triggered [3+2] cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of microwave-assisted synthesis and metal-free methods are particularly advantageous for industrial applications due to their efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound’s isoxazole ring is particularly reactive towards electrophilic and nucleophilic reagents.
Common Reagents and Conditions
Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogens (e.g., chlorine, bromine) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(2,4-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2,4-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with enzymes and receptors, modulating their activity . For instance, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline: Known for its anti-inflammatory activity.
3,5-Dimethyl-4-(R-phenyldiazenyl)isoxazole: Exhibits cytotoxic effects against cancer cell lines.
5-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid: Shows antiviral activity.
Uniqueness
5-(2,4-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid stands out due to its unique substitution pattern on the isoxazole ring, which imparts distinct biological activities and reactivity
Properties
Molecular Formula |
C24H19NO5 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
5-[2,4-bis(phenylmethoxy)phenyl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C24H19NO5/c26-24(27)21-14-23(30-25-21)20-12-11-19(28-15-17-7-3-1-4-8-17)13-22(20)29-16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,26,27) |
InChI Key |
VMKZXBGYSMHRET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=CC(=NO3)C(=O)O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Acetylimidazo[1,2-a]quinoline](/img/structure/B13691247.png)



![3-[(Chloromethoxy)methyl]toluene](/img/structure/B13691266.png)
![Ethyl 1H-benzo[g]indazole-3-carboxylate](/img/structure/B13691274.png)






![6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one](/img/structure/B13691325.png)
